ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride
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Overview
Description
ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride is a synthetic organic compound with the molecular formula C13H9ClF3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate typically involves the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. This reaction forms 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further converted into the desired quinoline derivative through bromination and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atom or modifying the quinoline ring structure.
Scientific Research Applications
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biological processes. This inhibition can lead to the disruption of cellular functions, making the compound effective against certain pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a similar quinoline structure, known for their broad-spectrum antibacterial activity.
Indole Derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities, including antiviral and anticancer properties.
Pyrazoloquinolines: Compounds with a quinoline and pyrazole ring system, studied for their pharmacological potential.
Uniqueness
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. These functional groups make the compound more versatile in chemical synthesis and more potent in biological applications compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2.ClH/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17;/h3-6H,2H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIMYYUHOYHETO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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